Cas no 1806830-22-7 (4-Amino-2-chloro-3-(difluoromethyl)-5-methylpyridine)
4-Amino-2-chloro-3-(difluoromethyl)-5-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-2-chloro-3-(difluoromethyl)-5-methylpyridine
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- Inchi: 1S/C7H7ClF2N2/c1-3-2-12-6(8)4(5(3)11)7(9)10/h2,7H,1H3,(H2,11,12)
- InChI Key: PAGHJLFNBKDXDT-UHFFFAOYSA-N
- SMILES: ClC1C(C(F)F)=C(C(C)=CN=1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 156
- XLogP3: 2.1
- Topological Polar Surface Area: 38.9
4-Amino-2-chloro-3-(difluoromethyl)-5-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029069904-250mg |
4-Amino-2-chloro-3-(difluoromethyl)-5-methylpyridine |
1806830-22-7 | 97% | 250mg |
$988.80 | 2022-03-31 | |
| Alichem | A029069904-500mg |
4-Amino-2-chloro-3-(difluoromethyl)-5-methylpyridine |
1806830-22-7 | 97% | 500mg |
$1,662.60 | 2022-03-31 | |
| Alichem | A029069904-1g |
4-Amino-2-chloro-3-(difluoromethyl)-5-methylpyridine |
1806830-22-7 | 97% | 1g |
$2,980.00 | 2022-03-31 |
4-Amino-2-chloro-3-(difluoromethyl)-5-methylpyridine Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 4-Amino-2-chloro-3-(difluoromethyl)-5-methylpyridine
Introduction to 4-Amino-2-chloro-3-(difluoromethyl)-5-methylpyridine (CAS No. 1806830-22-7) in Modern Chemical and Pharmaceutical Research
4-Amino-2-chloro-3-(difluoromethyl)-5-methylpyridine, identified by the chemical formula CAS No. 1806830-22-7, is a significant intermediate in the synthesis of various pharmacologically active compounds. This pyridine derivative, characterized by its amino, chloro, and difluoromethyl substituents, has garnered considerable attention in the field of medicinal chemistry due to its versatile structural framework and potential biological activities. The compound’s unique substitution pattern makes it a valuable scaffold for developing novel therapeutic agents targeting a range of diseases.
Theaminogroup at the 4-position introduces reactivity that allows for further functionalization, while thechlorosubstituent at the 2-position enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions. Additionally, the3-(difluoromethyl)group contributes to metabolic stability and lipophilicity, key factors in drug design. These features collectively make 4-Amino-2-chloro-3-(difluoromethyl)-5-methylpyridine a preferred building block for medicinal chemists exploring new drug candidates.
In recent years, advancements in computational chemistry and high-throughput screening have accelerated the discovery of bioactive molecules derived from this scaffold. For instance, studies have demonstrated its utility in generating inhibitors of enzymes involved in cancer metabolism. Thedifluoromethylgroup, in particular, has been shown to improve binding affinity and selectivity by modulating electronic properties and steric interactions. Such findings highlight the compound’s potential in oncology research.
Themethylsubstituent at the 5-position further fine-tunes the compound’s physicochemical properties, influencing solubility and cell membrane permeability—critical parameters for drug efficacy. Recent publications have explored derivatives of 4-Amino-2-chloro-3-(difluoromethyl)-5-methylpyridine as kinase inhibitors, where structural modifications have led to compounds with improved pharmacokinetic profiles. These developments underscore the importance of this intermediate in addressing unmet medical needs.
The synthesis of 4-Amino-2-chloro-3-(difluoromethyl)-5-methylpyridine typically involves multi-step organic transformations, including halogenation, amination, and fluorination reactions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and environmental impact. For example, catalytic fluorination techniques have replaced traditional electrophilic fluorinating agents, enhancing safety and yield.
The compound’s relevance extends beyond oncology; it has been investigated as a precursor for antimicrobial agents targeting resistant strains of bacteria. Thechloroanddifluoromethylgroups contribute to enhanced antibacterial activity by disrupting bacterial cell wall synthesis and DNA replication. Such applications underscore the broad therapeutic potential of 4-Amino-2-chloro-3-(difluoromethyl)-5-methylpyridine.
In conclusion, 4-Amino-2-chloro-3-(difluoromethyl)-5-methylpyridine (CAS No. 1806830-22-7) represents a cornerstone in modern drug discovery. Its structural features enable diverse functionalization, making it indispensable for developing next-generation therapeutics across multiple therapeutic areas. As research continues to uncover new applications for this compound, its significance in pharmaceutical innovation is poised to grow further.
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